Cas no 194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid)

194241-83-3 structure
Nome do Produto:(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
- (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropa
- (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropanoic Acid
- 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid
- Ceftazidime Ep Impurity G
- UNII-VF63LFC0D8
- Ceftazidime specified impurity G [EP]
- Ceftazidime pentahydrate impurity G [EP]
- Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-((2-oxoethyl)amino)ethylidene)amino)oxy)-2-methyl
- 2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methylpropanoic acid
- Aldehyde 2
- 194241-83-3
- Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methyl-
- CEFTAZIDIME IMPURITY G [EP IMPURITY]
- VF63LFC0D8
- CEFTAZIDIME PENTAHYDRATE IMPURITY G [EP IMPURITY]
- 2-[[[(1Z)-1-(2-Aminothiazol-4-yl)-2-[(oxoethyl)amino]-2-oxoethylidene] amino] oxy]-2-methylpropanoic acid
- Ceftazidime impurity G [EP]
- XARVANDLQOZMMJ-VIZOYTHASA-N
- 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
-
- Inchi: InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7-
- Chave InChI: XARVANDLQOZMMJ-CHHVJCJISA-N
- SMILES: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O
Propriedades Computadas
- Massa Exacta: 314.06849073g/mol
- Massa monoisotópica: 314.06849073g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 7
- Complexidade: 454
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.4
- Superfície polar topológica: 172Ų
(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Literatura Relacionada
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid) Produtos relacionados
- 2034255-80-4(N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-2,5-dimethoxybenzene-1-sulfonamide)
- 5739-39-9(3-(4-chlorophenyl)-1-phenylpropan-1-one)
- 2648939-76-6(sodium 2-{(tert-butoxy)carbonylamino}-3-(3-ethyloxetan-3-yl)propanoate)
- 2172505-89-2(5-(1-oxopropan-2-yl)thiophene-2-carboxylic acid)
- 895011-63-9(2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methylphenyl)methylacetamide)
- 1236353-93-7(2-(3,5-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid)
- 1698443-87-6(methyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate)
- 2248281-42-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoate)
- 147866-81-7(ETHYL 4-(4-CYANO-PHENOXY)BUTANOATE)
- 1799434-53-9(2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
(CAS:194241-83-3)Ceftazidime Impurity G

Pureza:95%+/95%+/95%+
Quantidade:25mg/50mg/100mg
Preço ($):Inquérito/Inquérito/Inquérito